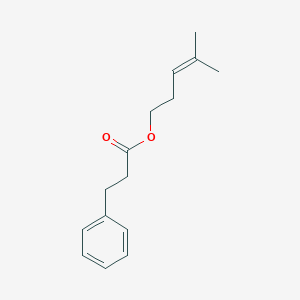
Benzenepropanoic acid, 4-methyl-3-pentenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, 4-methyl-3-pentenyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-methyl-3-pentenyl ester typically involves esterification reactions. One common method is the reaction between Benzenepropanoic acid and 4-methyl-3-pentenol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
Benzenepropanoic acid, 4-methyl-3-pentenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Benzenepropanoic acid, 4-methyl-3-pentenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which Benzenepropanoic acid, 4-methyl-3-pentenyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzene ring may also interact with enzymes and receptors, influencing biological processes.
相似化合物的比较
Similar Compounds
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, 4-methoxy-, methyl ester
- Benzenepropanoic acid, 4-methyl-, methyl ester
Uniqueness
Benzenepropanoic acid, 4-methyl-3-pentenyl ester is unique due to the presence of the 4-methyl-3-pentenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
属性
CAS 编号 |
652161-21-2 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
4-methylpent-3-enyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O2/c1-13(2)7-6-12-17-15(16)11-10-14-8-4-3-5-9-14/h3-5,7-9H,6,10-12H2,1-2H3 |
InChI 键 |
VXVUUNKERUJOGI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCOC(=O)CCC1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















